

# Spectral Properties of 2-Octyldodecan-1-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Octyldodecan-1-amine

Cat. No.: B1288181

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This technical guide provides an in-depth analysis of the spectral properties of **2-Octyldodecan-1-amine**, a branched-chain primary amine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It covers Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering detailed data interpretation, experimental protocols, and logical workflows for spectral analysis.

## Chemical Structure and Properties

**2-Octyldodecan-1-amine** is a saturated fatty amine with the chemical formula  $C_{20}H_{43}N$ . Its structure consists of a  $C_{20}$  backbone with an amine group attached to the first carbon of the dodecyl chain, which is substituted at the second position with an octyl group.

### Key Properties:

- CAS Number: 62281-06-5[1]
- Molecular Formula:  $C_{20}H_{43}N$ [1]
- Molecular Weight: 297.57 g/mol
- Appearance: Colorless to light orange/yellow clear liquid
- Purity: Typically >97.0% (GC)

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **2-Octyldodecan-1-amine**,  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR provide detailed information about the hydrogen and carbon framework of the molecule.

## $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **2-Octyldodecan-1-amine** is characterized by signals corresponding to the different types of protons in the molecule. The expected chemical shifts are summarized in the table below. These are estimated values based on typical ranges for similar aliphatic amines.

Signal Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-CH <sub>3</sub> (terminal methyls)	~ 0.88	Triplet	6H
-CH <sub>2</sub> - (long alkyl chains)	~ 1.27	Multiplet	~32H
-CH- (methine proton)	~ 1.4-1.6	Multiplet	1H
-CH <sub>2</sub> -NH <sub>2</sub> (protons alpha to amine)	~ 2.6-2.8	Doublet	2H
-NH <sub>2</sub> (amine protons)	~ 1.1-1.5 (variable)	Singlet (broad)	2H

## $^{13}\text{C}$ NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts for **2-Octyldodecan-1-amine** are outlined below.

Carbon Assignment	Chemical Shift (ppm)
-CH <sub>3</sub> (terminal methyls)	~ 14.1
-CH <sub>2</sub> - (long alkyl chains)	~ 22.7 - 31.9
-CH- (methine carbon)	~ 38-42
-CH <sub>2</sub> -NH <sub>2</sub> (carbon alpha to amine)	~ 45-50

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule. For **2-Octyldodecan-1-amine**, the key vibrational modes are associated with the primary amine group and the long hydrocarbon chains.

## FTIR Spectral Data

The table below summarizes the expected characteristic absorption bands for **2-Octyldodecan-1-amine**.

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (asymmetric & symmetric)	3300-3500[2]	Medium (two bands for primary amine)
C-H Stretch (aliphatic)	2850-2960[2]	Strong
N-H Bend (scissoring)	1580-1650[3]	Medium to Strong
C-H Bend (methylene & methyl)	1450-1470	Medium
C-N Stretch (aliphatic amine)	1020-1250[3]	Weak to Medium
N-H Wag	665-910[3]	Broad, Strong

## Experimental Protocols

### NMR Spectroscopy

### Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Octyldodecan-1-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Parameters (Example):

- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse sequence: zg30
  - Number of scans: 16-32
  - Relaxation delay: 1.0 s
  - Spectral width: -2 to 12 ppm
- $^{13}\text{C}$  NMR:
  - Pulse sequence: zgpg30 (proton decoupled)
  - Number of scans: 1024 or more
  - Relaxation delay: 2.0 s
  - Spectral width: 0 to 220 ppm

### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.

- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of liquid **2-Octyldodecan-1-amine** directly onto the ATR crystal.
- Ensure complete coverage of the crystal surface.

Instrumentation and Parameters (Example):

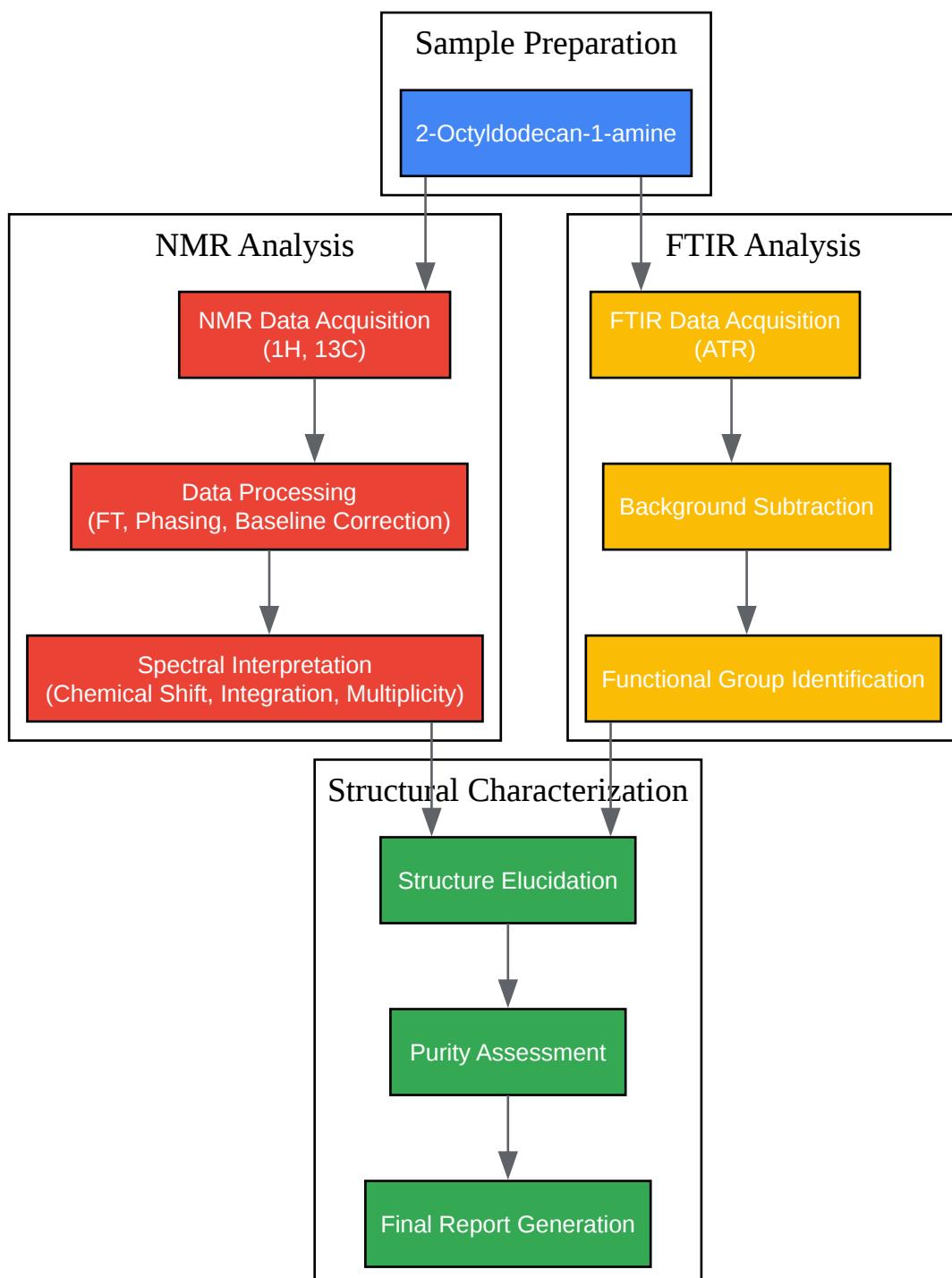
- Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The instrument software will automatically perform the background subtraction and generate the absorbance spectrum.
- Identify and label the characteristic peaks.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral characterization of **2-Octyldodecan-1-amine**.

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